L,L-Dityrosine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H22Cl2N2O6 |

|---|---|

Molecular Weight |

433.3 g/mol |

IUPAC Name |

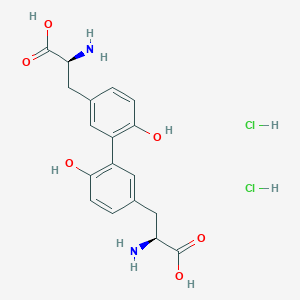

(2S)-2-amino-3-[3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H/t13-,14-;;/m0../s1 |

InChI Key |

MUEPHPAGIIPFFM-AXEKQOJOSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fluorescence Properties of L,L-Dityrosine Hydrochloride

This guide provides a comprehensive overview of the core fluorescence properties of this compound, a key biomarker for oxidative stress. Dityrosine (B1219331) is formed through the oxidative coupling of two L-tyrosine residues and its intrinsic fluorescence provides a valuable tool for studying protein structure, damage, and aggregation.

Core Fluorescence Properties

The fluorescence of L,L-Dityrosine is highly sensitive to its local environment, particularly pH and solvent polarity. Its spectral characteristics are distinct from its parent amino acid, tyrosine, allowing for specific detection.

Quantitative Fluorescence Data

The key photophysical parameters of L,L-Dityrosine are summarized below. These values can vary depending on the specific experimental conditions.

Table 1: Spectral Properties of L,L-Dityrosine

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~283-285 nm | Acidic pH (<7) |

| ~315-325 nm | Neutral to Alkaline pH (>7) | |

| Emission Maximum (λem) | ~400-420 nm | pH independent |

| Molar Absorption Coefficient (ε) | 6500 M⁻¹ cm⁻¹ | At 315 nm |

| Fluorescence Lifetime (τ) | Complex, multi-exponential decay | Aqueous solution |

Table 2: Influence of pH on L,L-Dityrosine Fluorescence

| pH Range | Dominant Species | Excitation Maximum (λex) | Relative Fluorescence Intensity |

| < 7 (e.g., pH ~2) | Acidic (Phenolic -OH protonated) | ~285 nm | Minimum |

| > 8 (e.g., pH ~10) | Basic (Phenolic -OH deprotonated) | ~315-325 nm | Maximum |

The pKa for the phenolic hydroxyl group of dityrosine is approximately 7.25.[1] The shift in the excitation maximum is due to the deprotonation of the phenolic hydroxyl groups at higher pH, which alters the electronic structure of the molecule.[1] The fluorescence intensity is highly pH-sensitive, with a maximum around pH 10 and a minimum at approximately pH 2.[1]

Table 3: Influence of Solvent on L,L-Dityrosine Fluorescence

| Solvent | Spectral Shift | Reference |

| 1 M Trichloroacetic Acid | Red Shift | [2] |

| N,N-Dimethylformamide | Red Shift | [2] |

| Acetonitrile (B52724) | Blue Shift | [2] |

| Glacial Acetic Acid | Blue Shift | [2] |

| Deuterium Oxide (D₂O) | Increased Emission Intensity | [3] |

Solvent polarity can significantly impact the energy levels of the excited state.[4] Generally, more polar solvents can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[4][5] In the case of dityrosine, deuterated water has been shown to increase emission intensity, suggesting an enhancement of the fluorescence quantum yield.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate measurement and analysis of dityrosine fluorescence.

1. Protocol for Fluorescence Measurement

This protocol outlines a general procedure for measuring dityrosine fluorescence in a sample.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer).

-

For pH-dependent studies, adjust the pH of the buffer solutions accordingly.

-

If analyzing dityrosine within a protein, protein hydrolysis may be required to release the dityrosine.[6]

-

-

Instrumentation:

-

Use a calibrated spectrofluorometer.

-

Select quartz cuvettes to minimize background fluorescence.

-

-

Measurement Parameters:

-

Excitation Spectrum: Set the emission wavelength to the maximum (e.g., 410 nm) and scan a range of excitation wavelengths (e.g., 250-380 nm).

-

Emission Spectrum: Set the excitation wavelength based on the pH of the sample (e.g., 285 nm for acidic or 320 nm for alkaline) and scan the emission wavelengths (e.g., 350-550 nm).[1][3]

-

-

Data Analysis:

-

Correct spectra for background fluorescence from the buffer and cuvette.

-

For quantitative analysis, generate a standard curve using known concentrations of this compound.

-

2. Protocol for Dityrosine Synthesis (Non-enzymatic)

This method allows for the laboratory synthesis of dityrosine for use as a standard.[7]

-

Materials:

-

L-Tyrosine

-

Deionized water

-

1.6 M HCl

-

-

Procedure:

-

Purification:

-

Purification is typically achieved using chromatographic techniques.[9]

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for both purification and quantification.[6][7] A typical elution system might involve a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

-

Visualizations: Pathways and Workflows

Formation of Dityrosine via Oxidative Stress

Dityrosine is formed from the coupling of two tyrosyl radicals, which are generated under conditions of oxidative stress.[1][6] This process can be catalyzed by enzymes like peroxidases or induced by reactive oxygen species (ROS).[7][8]

Caption: Oxidative formation of L,L-Dityrosine from L-Tyrosine.

pH-Dependent Equilibrium and Fluorescence

The fluorescence properties of dityrosine, particularly its excitation spectrum, are directly linked to the protonation state of its phenolic hydroxyl groups.

Caption: pH effect on Dityrosine's excitation and fluorescence.

General Workflow for Fluorescence Spectroscopy

This diagram illustrates the typical steps involved in analyzing a sample for dityrosine fluorescence.

References

- 1. researchgate.net [researchgate.net]

- 2. "Laser Excited Fluorescence of Dityrosine" by Sahar F. Mahmoud and Stephen E. Bialkowski [digitalcommons.usu.edu]

- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. Dityrosine - Wikipedia [en.wikipedia.org]

- 9. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

L,L-Dityrosine as a Biomarker for Neurodegenerative Diseases: An In-depth Technical Guide

Executive Summary

Oxidative stress is a well-established pathological hallmark in the progression of several neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD). The irreversible oxidative cross-linking of tyrosine residues to form L,L-Dityrosine (dityrosine) serves as a stable and cumulative marker of protein damage mediated by reactive oxygen species. Elevated levels of dityrosine (B1219331) have been consistently identified in the brain tissue and cerebrospinal fluid of patients with neurodegenerative conditions, correlating with the pathological protein aggregates that define these diseases, such as amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) of tau protein, and α-synuclein deposits in Lewy bodies.[1][2][3] This guide provides a comprehensive technical overview of dityrosine as a biomarker, detailing its biochemical formation, its association with specific diseases, detailed experimental protocols for its quantification, and its role in the broader pathological framework of neurodegeneration.

Introduction: Oxidative Stress and Dityrosine Formation

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key contributor to this neuronal damage is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][4] Proteins are major targets of ROS, leading to modifications that can impair their function, promote aggregation, and trigger cellular dysfunction.

Dityrosine is a fluorescent molecule formed via the covalent coupling of two tyrosine residues, a post-translational modification that is not incorporated during de novo protein synthesis.[2][5] Its formation is a direct consequence of oxidative stress and is catalyzed by various agents, including enzymatic systems like peroxidases and non-enzymatic reactions involving free radicals or peroxynitrite.[6][7] Because of its high chemical stability and resistance to acid hydrolysis and proteolysis, dityrosine is an excellent cumulative biomarker of oxidative protein damage over the lifespan.[1][2] Its presence has been confirmed in the core protein pathologies of AD and PD, suggesting it plays a role in the stabilization and insolubility of these toxic aggregates.[8][9]

Biochemical Formation and Signaling Pathway

The formation of dityrosine begins with the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of a tyrosine residue. This process can be initiated by enzymatic systems, such as myeloperoxidase in the presence of hydrogen peroxide, or by direct attack from ROS like hydroxyl radicals.[1][7] Two tyrosyl radicals can then undergo ortho-ortho coupling to form a stable C-C bond, resulting in L,L-Dityrosine.[2] This cross-link can occur either intramolecularly (within the same protein) or intermolecularly (between different protein chains), contributing to the formation of stable, often insoluble, protein aggregates.

Dityrosine Levels in Neurodegenerative Diseases

Quantitative analysis has consistently demonstrated elevated levels of dityrosine in patients with neurodegenerative diseases compared to cognitively normal subjects. This increase is particularly pronounced in brain regions severely affected by pathology.

Alzheimer's Disease (AD)

In AD, dityrosine cross-links are found in both Aβ plaques and the tau protein that forms neurofibrillary tangles.[1][2] This modification is believed to contribute to the high stability and protease resistance of these aggregates.[1] Studies using HPLC with electrochemical detection have quantified these increases in post-mortem brain tissue and ventricular cerebrospinal fluid (VF).[6][10][11]

| Analyte | Brain Region / Fluid | Patient Group | Observation vs. Control | Reference(s) |

| 3,3′-Dityrosine | Hippocampus & Neocortex | Alzheimer's Disease | 5- to 8-fold increase | [6][10][11] |

| 3,3′-Dityrosine | Ventricular CSF (VF) | Alzheimer's Disease | 5- to 8-fold increase | [6][10][11] |

| Dityrosine | Lipofuscin Pigments | Alzheimer's Disease | Significantly higher levels | [1][3][12] |

| Dityrosine | Amyloid Plaques & CSF | Alzheimer's Disease | Prevalent, increased levels | [3][8] |

Parkinson's Disease (PD)

In PD and other synucleinopathies, dityrosine cross-linking is observed in α-synuclein aggregates within Lewy bodies.[3][13] This covalent modification may play a role in the aggregation and stabilization of α-synuclein, contributing to the pathology of the disease. Increased levels of dityrosine have been demonstrated in mouse models of PD.[1]

Experimental Protocols for Dityrosine Analysis

The accurate quantification of dityrosine in complex biological samples requires robust and sensitive analytical methods. The most common approaches involve chromatographic separation followed by highly specific detection.

Protocol 1: Quantification by HPLC with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for quantifying electrochemically active compounds like dityrosine.[6][11]

-

Tissue Preparation :

-

Protein Precipitation and Digestion :

-

Precipitate proteins from the homogenate or CSF using trichloroacetic acid (TCA).[6]

-

Wash the protein pellet to remove interfering small molecules.

-

Resuspend the pellet and perform exhaustive enzymatic digestion using a broad-spectrum protease like Pronase to liberate individual amino acids, including dityrosine.[6]

-

-

HPLC-ECD Analysis :

-

Inject the digested sample into a reverse-phase HPLC system.

-

Separate the amino acids using an appropriate gradient.

-

Detect and quantify dityrosine using a multi-channel electrochemical array detector. The electrochemical signature provides high specificity.[6][10]

-

Quantify against a purified dityrosine standard curve.

-

Protocol 2: Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional specificity and is considered a gold standard for identifying and quantifying post-translational modifications.[5][14]

-

Sample Preparation : Follow steps 1 and 2 as described for HPLC-ECD.

-

LC-MS/MS Analysis :

-

Inject the digested sample into an LC-MS/MS system.

-

Separate peptides or amino acids using reverse-phase liquid chromatography.

-

Introduce the eluent into the mass spectrometer via electrospray ionization (ESI).

-

Perform tandem mass spectrometry (MS/MS) to identify dityrosine based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern.[14][15]

-

Common fragmentation techniques used to characterize dityrosine cross-linked peptides include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[14][15]

-

Quantification is typically achieved using stable isotope-labeled internal standards for maximum accuracy.

-

Logical Framework: Dityrosine in the Pathological Cascade

Dityrosine is not merely an indicator of oxidative stress but is mechanistically linked to the progression of neurodegenerative pathology. By cross-linking key proteins like Aβ, tau, and α-synuclein, dityrosine formation contributes to the creation of stable, insoluble, and protease-resistant aggregates that are central to the disease process.

Conclusion and Future Directions

L,L-Dityrosine is a robust and pathologically relevant biomarker of chronic oxidative stress in neurodegenerative diseases. Its quantification in CSF and brain tissue provides a direct measure of the cumulative protein damage that contributes to the formation of toxic protein aggregates.

For researchers and drug development professionals, dityrosine serves multiple purposes:

-

A Stratification Biomarker: To identify patient populations with high levels of oxidative stress for clinical trials.

-

A Pharmacodynamic Biomarker: To assess the in vivo efficacy of antioxidant therapies or drugs aimed at reducing protein aggregation.

-

A Research Tool: To further elucidate the mechanisms linking oxidative stress to protein misfolding and neurodegeneration.

Future efforts should focus on standardizing analytical protocols across laboratories and validating dityrosine, potentially as part of a larger biomarker panel, in large, longitudinal patient cohorts. The development of less invasive methods to measure dityrosine or its metabolites in plasma or urine could significantly enhance its clinical utility as a non-invasive tool for monitoring disease progression and therapeutic response.[1]

References

- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Dityrosine cross-linking and its potential roles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]

- 7. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. inis.iaea.org [inis.iaea.org]

- 13. Mapping of Photochemically-Derived Dityrosine across Fe-Bound N-Acetylated α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

L,L-Dityrosine: A Technical Guide to its Chemical Stability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L,L-dityrosine is a naturally occurring, non-proteinogenic amino acid formed by the oxidative cross-linking of two L-tyrosine residues. This covalent linkage imparts significant structural rigidity and stability to proteins. Its presence is increasingly recognized as a biomarker for oxidative stress and has been implicated in a range of physiological and pathological processes, including the hardening of insect cuticles and the progression of neurodegenerative diseases such as Alzheimer's. This technical guide provides an in-depth overview of the chemical stability and synthesis of L,L-dityrosine, offering valuable insights for researchers and professionals in drug development and related scientific fields.

Chemical Stability of L,L-Dityrosine

L,L-dityrosine is renowned for its high chemical stability, a characteristic that makes it a reliable biomarker for long-term oxidative damage to proteins. It is notably resistant to degradation under a variety of conditions.

Qualitative Stability Assessment:

-

Acid Hydrolysis: L,L-dityrosine is highly resistant to acid hydrolysis, allowing for its isolation from protein hydrolysates without significant degradation.

-

pH and Oxygen: The molecule remains unchanged upon exposure to a wide range of pH values and molecular oxygen.[1]

-

Proteases: The dityrosine (B1219331) cross-link confers resistance to proteolytic enzymes.[2]

Quantitative Stability Data:

Despite its well-established qualitative stability, specific quantitative data such as half-life and degradation rate constants under various pH and temperature conditions are not extensively documented in the available literature. Further dedicated "forced degradation" studies would be required to establish a comprehensive quantitative stability profile for L,L-dityrosine.[3][4][5]

Synthesis of L,L-Dityrosine

The synthesis of L,L-dityrosine can be achieved through both enzymatic and chemical methodologies. The choice of method depends on the desired yield, purity, and scale of production.

Enzymatic Synthesis

Enzymatic synthesis offers a biomimetic and often highly specific route to L,L-dityrosine. Peroxidases, in the presence of hydrogen peroxide, are commonly employed to catalyze the formation of tyrosyl radicals, which then couple to form the dityrosine bond.

Experimental Protocol: Enzymatic Synthesis using Horseradish Peroxidase (HRP)

This protocol is adapted from established methodologies for the horseradish peroxidase-catalyzed oxidation of L-tyrosine.

Materials:

-

L-Tyrosine

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂)

-

Sodium Phosphate (B84403) Buffer (pH 7.4)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Procedure:

-

Reaction Setup: Dissolve L-tyrosine in sodium phosphate buffer to a final concentration of 1 mM. Adjust the pH to 7.4 with HCl or NaOH as needed.

-

Enzyme Addition: Add horseradish peroxidase to the tyrosine solution to a final concentration of 10 units/mL.

-

Initiation of Reaction: Initiate the reaction by the dropwise addition of hydrogen peroxide to a final concentration of 1 mM.

-

Incubation: Stir the reaction mixture at room temperature for 24 hours. The solution will typically develop a yellow-brown color, indicating the formation of dityrosine and other oxidation products.

-

Reaction Termination: Terminate the reaction by adding a quenching agent, such as sodium metabisulfite, or by heat inactivation of the enzyme.

-

Purification: The crude reaction mixture can be purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC) to isolate L,L-dityrosine.

Table 1: Summary of Enzymatic Synthesis Parameters

| Parameter | Value |

| Substrate | L-Tyrosine |

| Enzyme | Horseradish Peroxidase (HRP) |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Buffer | Sodium Phosphate |

| pH | 7.4 |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

Chemical Synthesis

Chemical synthesis provides an alternative route that can be scaled up for larger quantities of L,L-dityrosine. These methods often involve the use of strong oxidizing agents to generate tyrosyl radicals.

Experimental Protocol: Chemical Synthesis using a Non-enzymatic Method

This protocol provides a general framework for the non-enzymatic synthesis of dityrosine.

Materials:

-

L-Tyrosine

-

Deionized Water

-

Hydrochloric Acid (HCl)

-

Oxidizing agent (e.g., potassium ferricyanide, ammonium (B1175870) persulfate)

-

Quenching agent (e.g., a reducing agent like sodium thiosulfate)

Procedure:

-

Dissolution: Dissolve L-Tyrosine in deionized water with the addition of HCl to achieve a clear solution.[6]

-

Oxidation: Add the oxidizing agent to the tyrosine solution and stir at room temperature. The reaction progress can be monitored by observing the color change of the solution.

-

Quenching: After a set reaction time (e.g., several hours), quench the reaction by adding a suitable quenching agent.

-

Purification: Purify the resulting L,L-dityrosine from the reaction mixture using chromatographic techniques such as HPLC.

Table 2: Summary of Chemical Synthesis Parameters

| Parameter | Value |

| Starting Material | L-Tyrosine |

| Solvent | Acidified Deionized Water |

| Oxidizing Agent | e.g., Potassium Ferricyanide, Ammonium Persulfate |

| Temperature | Room Temperature |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

Solid-Phase Peptide Synthesis (SPPS) of Dityrosine-Containing Peptides

For the incorporation of dityrosine into specific peptide sequences, solid-phase peptide synthesis (SPPS) is the method of choice. This involves the use of pre-formed dityrosine building blocks or the on-resin formation of the dityrosine cross-link.

Experimental Workflow: Solid-Phase Synthesis

Figure 1. General workflow for solid-phase synthesis of a dityrosine-containing peptide.

Biological Significance and Signaling Pathways

L,L-dityrosine cross-links play a significant role in various biological contexts, most notably in the pathophysiology of neurodegenerative diseases like Alzheimer's. The formation of dityrosine cross-links in proteins such as amyloid-beta (Aβ) and tau is driven by oxidative stress.[7][8]

Role in Alzheimer's Disease

In Alzheimer's disease, oxidative stress leads to the generation of tyrosyl radicals on Aβ and tau proteins. These radicals can then form intermolecular or intramolecular dityrosine cross-links, promoting the aggregation of these proteins into neurotoxic oligomers and fibrils.[7][9] These aggregates contribute to synaptic dysfunction and neuronal cell death, key hallmarks of the disease.[10]

Figure 2. Signaling pathway of dityrosine-mediated neurotoxicity in Alzheimer's disease.

Other Biological Roles

Beyond its role in disease, dityrosine is also involved in physiological processes where protein stabilization is crucial. For instance, it contributes to the elasticity and resilience of insect structural proteins like resilin.[11]

Conclusion

L,L-dityrosine is a molecule of significant interest due to its remarkable stability and its dual role in both physiological protein structuring and pathological protein aggregation. While its synthesis is well-established through both enzymatic and chemical routes, a deeper quantitative understanding of its chemical stability under various stress conditions is an area ripe for further investigation. The elucidation of its precise downstream signaling effects in neurodegenerative and other diseases will continue to be a critical area of research, with potential implications for the development of novel therapeutic strategies.

References

- 1. [PDF] A central role for dityrosine crosslinking of Amyloid-β in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 2. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharmaspec.com [biopharmaspec.com]

- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dityrosine cross-links are present in Alzheimer’s disease-derived tau oligomers and paired helical filaments (PHF) which promotes the stability of the PHF-core tau (297-391) in vitro | Semantic Scholar [semanticscholar.org]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

The Telltale Tie: An In-depth Technical Guide to the Natural Occurrence of Dityrosine Cross-Links in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein biochemistry, post-translational modifications (PTMs) represent a critical layer of regulation and function. Among these, the formation of dityrosine (B1219331) cross-links stands out as a significant and irreversible oxidative modification. This covalent bond, formed between two tyrosine residues, can occur both within a single polypeptide chain (intramolecular) and between different protein molecules (intermolecular). Initially identified in the resilient insect protein, resilin, where it contributes to its remarkable elasticity, dityrosine is now recognized as a key player in a wide range of biological processes, from the stabilization of extracellular matrices to the pathogenesis of numerous age-related and inflammatory diseases. This technical guide provides a comprehensive overview of the natural occurrence of dityrosine cross-links, their formation mechanisms, biological implications, and detailed methodologies for their detection and quantification.

Dityrosine formation is predominantly a consequence of oxidative stress, where reactive oxygen species (ROS) and reactive nitrogen species (RNS) trigger the generation of tyrosyl radicals.[1] These radicals can then couple to form the stable dityrosine bond.[2] Enzymatic pathways, notably those involving peroxidases, also contribute to the controlled formation of these cross-links in specific biological contexts.[3] The presence of dityrosine is therefore considered a key biomarker of oxidative protein damage.[1]

While beneficial in providing structural integrity to certain proteins, aberrant dityrosine cross-linking is implicated in the progression of several debilitating diseases. In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, dityrosine cross-links are found in the characteristic protein aggregates (amyloid-beta plaques and Lewy bodies, respectively), contributing to their stability and neurotoxicity.[4][5] Similarly, in age-related cataracts, dityrosine cross-linking of lens crystallins leads to protein aggregation and loss of lens transparency.[6] Its presence is also a hallmark of atherosclerosis, where it is found in oxidized low-density lipoproteins (LDL) within atherosclerotic plaques.[7]

Understanding the mechanisms of dityrosine formation and its pathological consequences is paramount for the development of novel therapeutic strategies targeting oxidative stress-related diseases. This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to investigate the role of dityrosine cross-links in their respective fields.

Biological and Pathological Significance of Dityrosine Cross-Links

The formation of dityrosine cross-links has a dual nature in biological systems. In many structural proteins, it is a deliberate post-translational modification essential for their function. Conversely, the uncontrolled formation of these cross-links due to oxidative stress is a hallmark of cellular damage and is associated with a range of pathologies.

Physiological Roles

The primary physiological role of dityrosine cross-links is to provide mechanical strength and insolubility to structural proteins. Examples include:

-

Resilin: This rubber-like protein found in the cuticle of insects owes its exceptional elasticity to a stable, three-dimensional network formed by dityrosine cross-links.

-

Extracellular Matrix (ECM) Proteins: Dityrosine cross-links are found in several ECM components, including elastin, collagen, and fibroin, where they contribute to the integrity and resilience of tissues.

Pathological Implications

The accumulation of dityrosine cross-links is a well-established marker of oxidative damage and is implicated in the pathogenesis of numerous diseases:

-

Neurodegenerative Diseases: In Alzheimer's disease, dityrosine cross-links are found in amyloid-beta (Aβ) plaques and tau tangles, promoting their aggregation and resistance to proteolytic degradation.[4][5] This stabilization of toxic protein aggregates is thought to be a key factor in disease progression.

-

Cataracts: The age-related clouding of the eye lens is associated with the aggregation of crystallin proteins. Dityrosine cross-linking of these proteins contributes to the formation of high-molecular-weight aggregates that scatter light and impair vision.[6]

-

Atherosclerosis: Dityrosine is found at elevated levels in atherosclerotic plaques, particularly within oxidized low-density lipoproteins (LDL).[7] The cross-linking of apolipoprotein B-100 in LDL particles is believed to contribute to their retention in the arterial wall and the progression of the disease.

-

Acute Inflammation: During inflammatory responses, activated neutrophils produce reactive oxygen species that can lead to the formation of dityrosine cross-links in tissue proteins.[4]

-

Aging: The accumulation of oxidatively damaged proteins, including those with dityrosine cross-links, is a general feature of the aging process.

Quantitative Data on Dityrosine Occurrence

The quantification of dityrosine levels in various biological samples provides valuable insights into the extent of oxidative stress and its association with different pathological conditions. The following tables summarize key findings from studies that have measured dityrosine concentrations in different tissues and disease states.

| Biological Sample | Condition | Dityrosine Level | Fold Change vs. Control | Reference |

| Human Brain (Hippocampus) | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |

| Human Brain (Neocortex) | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |

| Human Ventricular Cerebrospinal Fluid | Alzheimer's Disease | Elevated | 5- to 8-fold | [8] |

| Human Low-Density Lipoprotein (LDL) | Atherosclerotic Lesions | Elevated | ~100-fold | [7] |

| Human Aortic Tissue | Fatty Streaks | Elevated | - | [7] |

| Human Lens Protein | Normal (Aged 60-70) | 6-18 mmol/mol protein | - | [9] |

| Human Lens Protein | Cataractous | Elevated | - | [6] |

| Myocardial Tissue | Acute Myocardial Infarction (4h - 2 weeks) | Positive Staining | - | |

| Atlantic Salmon Tissues (Gills, Skin, Dorsal Fin, Liver) | Baseline | <0.11–914 ng/g (8OHDG), <1.37 ng/g (DIY) | - | [10] |

Table 1: Dityrosine Levels in Human Diseases and Tissues. This table presents a summary of quantitative data on dityrosine levels in various human tissues and fluids associated with specific diseases, highlighting the significant increases observed in pathological conditions compared to healthy controls.

Experimental Protocols for Dityrosine Analysis

The accurate detection and quantification of dityrosine cross-links are crucial for studying their biological roles. A variety of analytical techniques are employed, each with its own advantages and limitations. This section provides detailed methodologies for the most common approaches.

Sample Preparation: Acid Hydrolysis of Proteins

A common first step for the analysis of total dityrosine content is the complete hydrolysis of the protein sample into its constituent amino acids.

Materials:

-

6 N HCl

-

Phenol (B47542) (optional, to protect tyrosine from degradation)

-

Vacuum hydrolysis tubes

-

Heating block or oven

-

Lyophilizer or vacuum centrifuge

Protocol:

-

To approximately 1-2 mg of protein sample in a vacuum hydrolysis tube, add 1 mL of 6 N HCl.

-

(Optional) Add a small crystal of phenol to the tube.

-

Freeze the sample in liquid nitrogen and evacuate the tube.

-

Seal the tube under vacuum.

-

Incubate the sealed tube at 110°C for 24 hours.

-

After hydrolysis, cool the tube and carefully open it.

-

Dry the hydrolysate completely using a lyophilizer or a vacuum centrifuge to remove the HCl.

-

Reconstitute the dried amino acid mixture in a suitable buffer for subsequent analysis (e.g., HPLC mobile phase).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a widely used method for quantifying dityrosine due to its intrinsic fluorescence.

Instrumentation and Columns:

-

HPLC system with a gradient pump and an autosampler.

-

Fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Dityrosine standard for calibration.

Protocol:

-

Prepare a standard curve by injecting known concentrations of the dityrosine standard.

-

Inject the reconstituted protein hydrolysate onto the C18 column.

-

Elute the amino acids using a gradient of Mobile Phase B. A typical gradient could be:

-

0-5 min: 5% B

-

5-35 min: 5-50% B (linear gradient)

-

35-40 min: 50-95% B (linear gradient)

-

40-45 min: 95% B (isocratic)

-

45-50 min: 95-5% B (linear gradient)

-

50-60 min: 5% B (isocratic, for re-equilibration)

-

-

Set the fluorescence detector to an excitation wavelength of approximately 315-325 nm and an emission wavelength of 400-420 nm.

-

Identify the dityrosine peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of dityrosine in the sample by integrating the peak area and comparing it to the standard curve.

Mass Spectrometry (MS) for Identification and Site Analysis

Mass spectrometry offers high sensitivity and specificity for the identification of dityrosine cross-links and for pinpointing their exact location within a protein sequence.

Workflow:

-

Protein Digestion: Instead of complete acid hydrolysis, proteins are digested into smaller peptides using a specific protease (e.g., trypsin, Lys-C). This preserves the connectivity information of the cross-link.

-

Enrichment (Optional): Cross-linked peptides are often in low abundance. Enrichment steps, such as strong cation exchange (SCX) chromatography, can be employed to increase their concentration relative to linear peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (typically nano-LC) and introduced into a tandem mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode. Precursor ions are selected for fragmentation, and the resulting fragment ion spectra (MS/MS) are recorded.

-

Data Analysis: Specialized software (e.g., StavroX, pLink) is used to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. These programs can handle the complex fragmentation patterns of two peptide chains linked together.

Key Fragmentation Techniques:

-

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods primarily cleave the peptide backbone, providing sequence information for both peptides.

-

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These techniques are particularly useful for analyzing larger, more highly charged peptides and can provide complementary fragmentation information.[11]

Immunological Detection Methods

Antibodies specific for dityrosine can be used for its detection in complex biological samples through methods like ELISA and Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA): This method is suitable for quantifying dityrosine in liquid samples like plasma or urine. Commercial ELISA kits are available.

General Protocol for a Competitive ELISA:

-

Plate Coating: Microtiter plates are pre-coated with a dityrosine-protein conjugate.

-

Competitive Binding: The sample (or dityrosine standard) is added to the wells along with a primary antibody specific for dityrosine. The free dityrosine in the sample competes with the coated dityrosine for binding to the antibody.

-

Washing: The plate is washed to remove unbound components.

-

Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added.

-

Washing: The plate is washed again.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

-

Signal Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the amount of dityrosine in the sample.

Western Blotting: This technique allows for the detection of dityrosine-modified proteins in a complex mixture separated by size.

Protocol:

-

SDS-PAGE: Separate the proteins in the sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dityrosine, diluted in blocking buffer.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The presence of a band indicates a dityrosine-modified protein at a specific molecular weight.

Visualizing Dityrosine Formation and Analysis

To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the key pathways of dityrosine formation and a general workflow for its experimental analysis.

Caption: Pathways of dityrosine cross-link formation.

Caption: General experimental workflow for dityrosine analysis.

Conclusion

The study of dityrosine cross-links provides a critical window into the mechanisms of oxidative stress and its profound impact on protein structure and function. From its essential role in the biomechanics of invertebrates to its detrimental contributions to human disease, dityrosine serves as a potent indicator of molecular damage and a potential target for therapeutic intervention. The methodologies outlined in this guide offer a robust toolkit for researchers to explore the presence and significance of this important post-translational modification. As our understanding of the intricate interplay between oxidative stress, protein aggregation, and disease continues to evolve, the analysis of dityrosine cross-links will undoubtedly remain a cornerstone of research in fields ranging from fundamental biochemistry to clinical drug development. The continued refinement of analytical techniques, particularly in the realm of mass spectrometry-based proteomics, promises to further unravel the complexities of the "dityrosine landscape" in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation | Scilit [scilit.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of bityrosine in cataractous human lens protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. The etiology of human age-related cataract. Proteins don’t last forever - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the Oxidative Stress Biomarkers of 8-Hydroxydeoxyguanosine and Dityrosine in the Gills, Skin, Dorsal Fin, and Liver Tissue of Atlantic Salmon (Salmo salar) Parr - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

L,L-Dityrosine Hydrochloride: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions of L,L-Dityrosine hydrochloride. The following sections detail quantitative solubility data, recommended storage protocols, and experimental methodologies for analysis, alongside visualizations of relevant biochemical pathways and analytical workflows.

Core Properties of this compound

L,L-Dityrosine is a non-proteinogenic amino acid formed through the oxidative coupling of two L-tyrosine residues. It serves as a biomarker for oxidative stress and protein damage, with elevated levels associated with various pathological conditions, including neurodegenerative diseases and atherosclerosis. The hydrochloride salt form is often used in research due to its potential for improved solubility and stability.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in experimental settings. The following table summarizes the available quantitative solubility data in various solvents. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Table 1: Quantitative Solubility of this compound

| Solvent | Concentration | Notes |

| Water | 125 mg/mL | Ultrasonic assistance may be required for dissolution.[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[2] | - |

| Dimethylformamide (DMF) | 5 mg/mL[2] | - |

| Ethanol | 15 mg/mL[2] | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL[2] | - |

| Aqueous Acid | Slightly soluble | Heating may be required.[3] |

The solubility of tyrosine, and likely dityrosine (B1219331), is pH-dependent. The formation of dityrosine via irradiation has been observed to be highest at pH 11, suggesting that the stability and solubility of the precursor and the product are influenced by pH.

Storage and Stability of this compound

Proper storage of this compound is essential to maintain its integrity and prevent degradation. Recommendations for both the solid compound and solutions are outlined below.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | 4°C | Long-term | Store in a tightly sealed container, away from moisture.[4] |

| Solid (Powder) | -20°C | Extended | For maximum stability, store at -20°C.[3] |

| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |

| Solution | -80°C | Up to 6 months | For long-term solution storage, -80°C is recommended.[5] |

It is strongly advised to avoid repeated freeze-thaw cycles of this compound solutions to prevent degradation. For aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[5]

Experimental Protocols

This section provides detailed methodologies for the analysis of L,L-Dityrosine, which are relevant for researchers working with this compound.

General Protocol for Determining Solubility of Amino Acid Hydrochlorides

This protocol can be adapted to determine the solubility of this compound in various solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm syringe filter.

-

-

Quantification of Solute Concentration:

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Workflow for Quantification of Dityrosine from Protein Hydrolysates

This workflow describes the steps for the analysis of dityrosine as a marker of oxidative protein damage.

-

Protein Hydrolysis:

-

Subject the protein sample to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

-

-

Derivatization (Optional but Recommended for HPLC):

-

Derivatize the amino acids in the hydrolysate with a fluorescent tag (e.g., dabsyl chloride) to enhance detection sensitivity.

-

-

Chromatographic Separation:

-

Separate the amino acids using reverse-phase HPLC (RP-HPLC). A gradient elution program is typically employed to achieve good resolution of all amino acids, including dityrosine.

-

-

Detection and Quantification:

-

Detect the eluted amino acids using a fluorescence or UV-Vis detector.

-

Identify the dityrosine peak by comparing its retention time with that of an authentic this compound standard.

-

Quantify the amount of dityrosine by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

-

-

Mass Spectrometry Confirmation (Optional):

-

For unambiguous identification, collect the fraction corresponding to the dityrosine peak and analyze it by mass spectrometry (MS).

-

Visualizations

The following diagrams illustrate the formation of dityrosine in the context of oxidative stress and a typical experimental workflow for its analysis.

Caption: Dityrosine formation as a result of oxidative stress.

Caption: Workflow for quantifying dityrosine in protein samples.

References

- 1. Structure and stability of the dityrosine-linked dimer of gammaB-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trapping Redox Partnerships in Oxidant-Sensitive Proteins with a Small, Thiol-Reactive Cross-Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidative Cross-Linking of Proteins to DNA Following Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Dityrosine Formation Induced by Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dityrosine (B1219331) is an irreversible post-translational modification of proteins, formed through the covalent cross-linking of two tyrosine residues. Its presence is a hallmark of oxidative stress, where reactive oxygen species (ROS) mediate its formation. This process can lead to protein aggregation and a loss of protein function, implicating dityrosine in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and the general aging process. This guide provides an in-depth overview of the mechanisms of ROS-induced dityrosine formation, detailed experimental protocols for its detection and quantification, a summary of key quantitative data, and its implications for therapeutic development.

Core Mechanisms of ROS-Induced Dityrosine Formation

The fundamental mechanism involves the oxidation of a tyrosine residue to a tyrosyl radical (Tyr•). This is a one-electron oxidation process primarily mediated by potent ROS like the hydroxyl radical (•OH) or through enzymatic reactions involving peroxidases. Two tyrosyl radicals can then couple to form a stable dityrosine cross-link. The predominant pathways include:

-

Metal-Catalyzed Oxidation (MCO): Fenton-type reactions, where transition metals like iron (Fe²⁺) or copper (Cu⁺) react with hydrogen peroxide (H₂O₂), generate highly reactive hydroxyl radicals that readily oxidize tyrosine.

-

Enzymatic Oxidation: Enzymes such as myeloperoxidase (MPO), eosinophil peroxidase (EPO), and horseradish peroxidase (HRP) can, in the presence of H₂O₂, catalyze the formation of tyrosyl radicals.

-

Photochemical Oxidation: Exposure to ultraviolet (UV) radiation can generate ROS, leading to dityrosine formation.

The formation of the tyrosyl radical is the rate-limiting step. Once formed, two radicals can dimerize, leading to the formation of a carbon-carbon bond between the ortho positions of the phenolic rings.

Methodological & Application

Application Note: Quantification of Dityrosine in Biological Samples Using HPLC with Fluorescence Detection

Abstract

Dityrosine (B1219331) is a well-established biomarker for oxidative stress, implicated in various physiological and pathological processes, including aging and neurodegenerative diseases like Alzheimer's.[1][2] Its intrinsic fluorescence makes High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) a highly sensitive and specific method for its quantification in various biological matrices.[3][4][5] This application note provides a detailed protocol for the analysis of dityrosine in protein-containing samples, including sample preparation through acid hydrolysis and subsequent quantification by reversed-phase HPLC with fluorescence detection.

Introduction

Dityrosine is formed through the oxidative coupling of two tyrosine residues and serves as a stable marker of protein oxidation.[1][2] The formation of dityrosine cross-links can occur both intermolecularly and intramolecularly, potentially leading to protein aggregation.[6] Its presence has been associated with a range of conditions characterized by oxidative stress.[1][2] The inherent fluorescence of dityrosine, with excitation and emission maxima typically in the ranges of 315-325 nm and 400-420 nm respectively, allows for its sensitive detection.[3][5] HPLC-FLD offers a robust and widely accessible analytical technique for the accurate quantification of dityrosine in complex biological samples.[1][5] This document outlines a comprehensive workflow for dityrosine analysis, from sample preparation to data interpretation, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Proteins

To quantify dityrosine from protein samples, it is essential to first liberate the amino acid through hydrolysis. Acid hydrolysis is a common and effective method for this purpose.

Materials:

-

Protein sample (e.g., tissue homogenate, cell lysate, purified protein)

-

6 M Hydrochloric Acid (HCl)

-

Phenol (B47542) (optional, to protect tyrosine residues)

-

Vacuum hydrolysis tubes

-

Heating block or oven

-

Lyophilizer or vacuum concentrator

-

Reconstitution solution (e.g., HPLC mobile phase or a suitable buffer)

Protocol:

-

Sample Aliquoting: Place a known amount of the protein sample (typically 0.1-1 mg) into a vacuum hydrolysis tube.

-

Drying: Lyophilize or vacuum-dry the sample to complete dryness.

-

Acid Addition: Add 6 M HCl to the dried sample. To prevent degradation of tyrosine during hydrolysis, a small amount of phenol (e.g., 1% v/v) can be added to the HCl.[7]

-

Vacuum Sealing: Freeze the sample in the tube using liquid nitrogen or a dry ice/ethanol bath and seal the tube under high vacuum.

-

Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.[8]

-

Acid Removal: After cooling, carefully open the tube and remove the HCl by lyophilization or vacuum concentration.

-

Reconstitution: Reconstitute the dried hydrolysate in a known volume of a suitable solvent, such as the initial HPLC mobile phase, for subsequent analysis.

HPLC-FLD Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, and column oven.

-

Fluorescence Detector (FLD).

Chromatographic Conditions:

The following table summarizes typical HPLC conditions for dityrosine analysis based on published methods. Researchers should optimize these conditions for their specific application and instrumentation.

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 (e.g., ODS II Spherisorb, 5 µm, 4.6 x 250 mm)[1][9] | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[1] | Acetic Acid:Methanol:Water (15:15:70 v/v/v)[10] |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1] | - |

| Elution Mode | Isocratic: 92% A, 8% B[1] | Isocratic[10] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[10] |

| Column Temperature | Ambient or controlled at 25°C[10] | 25°C[10] |

| Injection Volume | 10-50 µL | 20 µL |

| Fluorescence Detection | Excitation: 325 nm, Emission: 400-410 nm[3][5] | Excitation: 296 nm, Emission: 414 nm[2] |

Data Presentation

Quantitative Performance

The following table summarizes the quantitative performance characteristics for dityrosine analysis by HPLC-FLD as reported in the literature. These values can serve as a benchmark for method validation.

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 0.5 pmol | [11] |

| Limit of Quantification (LOQ) | 270 ng/g of sample (0.75 nmol/g) | [8] |

| Linearity | 0.5 pmol to 1.5 nmol (correlation coefficient 0.999) | [11] |

Visualizations

Caption: Oxidative formation of dityrosine from two tyrosine residues.

References

- 1. Dityrosine: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of dityrosine cross-links in proteins by oxidation of tyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of dityrosine in wheat flour and dough by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Repository :: Login [recipp.ipp.pt]

- 11. Isolation and analysis of dityrosine from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: L,L-Dityrosine ELISA Kit for Urine Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of L,L-Dityrosine in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

L,L-Dityrosine is a biomarker of oxidative stress, formed by the dimerization of tyrosine residues on proteins when exposed to reactive oxygen species (ROS) and other oxidants.[1][2][3][4] Elevated levels of dityrosine (B1219331) in biological fluids, such as urine, are associated with a variety of pathological conditions including atherosclerosis, Alzheimer's disease, and acute inflammation.[2][3] As a stable product of protein oxidation, urinary dityrosine serves as a non-invasive indicator of systemic oxidative damage.[4][5] This ELISA kit provides a sensitive and specific method for quantifying L,L-Dityrosine, aiding in research related to oxidative stress-mediated diseases and the evaluation of therapeutic interventions.

Principle of the Assay

This kit employs a competitive ELISA format, which is particularly suitable for the detection of small molecules like L,L-Dityrosine.[6][7][8][9] The principle of the assay is based on the competition between the L,L-Dityrosine present in the sample and a fixed amount of L,L-Dityrosine coated on the microplate wells for a limited number of specific primary antibody binding sites.

Initially, the microplate wells are pre-coated with L,L-Dityrosine.[10] When the urine sample and the primary antibody are added to the wells, the L,L-Dityrosine in the sample competes with the coated L,L-Dityrosine to bind to the primary antibody.[10] After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody that is now attached to the L,L-Dityrosine on the plate.[10] Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.[10] The intensity of the color is inversely proportional to the concentration of L,L-Dityrosine in the sample.[6][7] A standard curve is generated using known concentrations of L,L-Dityrosine, and the concentration in the unknown samples is determined by interpolating from this curve.[10][11]

Figure 1: Principle of the Competitive ELISA for L,L-Dityrosine.

Kit Specifications

The following table summarizes the key quantitative specifications of the L,L-Dityrosine ELISA kit.

| Parameter | Specification |

| Assay Type | Competitive ELISA[12] |

| Sample Type | Urine[4][11][12] |

| Detection Method | Colorimetric[12] |

| Assay Range | 0.05 - 12 µmol/L[4] |

| Sensitivity | Typically ≤ 50 nM[12] |

| Assay Time | Overnight incubation + ~2 hours[4] |

| Wavelength | 450 nm[10][11] |

Experimental Protocols

A. Reagent Preparation

-

Wash Buffer: Prepare the working Wash Buffer by diluting the concentrated (e.g., 5X or 10X) Wash Buffer with distilled water to a 1X solution.[10][11] The diluted wash buffer is typically stable for one week when stored at 4°C.[10]

-

L,L-Dityrosine Standards: Prepare a serial dilution of the L,L-Dityrosine standard to create a standard curve. Follow the kit-specific instructions for the concentrations and diluent to be used.

-

Secondary Antibody: Reconstitute the enzyme-conjugated secondary antibody with the provided buffer.[10] Allow it to stand for a few minutes at room temperature before use.[10]

B. Urine Sample Preparation

-

Collection: Collect mid-stream urine samples in sterile containers.[13] The first morning void is often recommended. No stabilizers are typically required.[14]

-

Centrifugation: To remove particulate matter, centrifuge the urine samples at approximately 1,000-10,000 x g for 2-15 minutes at 2-8°C.[13][14][15][16]

-

Aliquoting and Storage: Aliquot the supernatant into clean tubes to avoid repeated freeze-thaw cycles.[14] Samples can be assayed immediately or stored at -20°C or -80°C for long-term storage.[15]

-

Pre-Assay Preparation: Before use, thaw the frozen samples and centrifuge again to precipitate any material that may have formed during storage.[15]

-

Dilution: Dilute the urine samples with the appropriate sample diluent as specified in the kit protocol. A common recommendation is a 1:4 dilution (e.g., 1 part urine to 3 parts saline).[10] Note: Do not use wash buffer or PBS for sample dilution unless specified.[10]

Figure 2: Urine Sample Preparation Workflow.

C. ELISA Assay Protocol

The following is a general protocol and may need to be adjusted based on the specific kit instructions.

-

Plate Preparation: Bring all reagents and samples to room temperature.[10] Determine the number of wells required and wash them 3 times with 1X Wash Buffer.[11] After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[11]

-

Sample and Standard Addition: Add 50 µL of the diluted standards and urine samples to the appropriate wells.[11] It is recommended to run all standards and samples in duplicate or triplicate.[17][18]

-

Primary Antibody Addition: Add 50 µL of the primary antibody to all wells except for the blank wells.[10][11]

-

First Incubation: Cover the plate with an adhesive strip and incubate overnight at 4-10°C.[10][11]

-

Washing: The next day, bring the plate to room temperature. Discard the contents of the wells and wash the plate 3-5 times with 1X Wash Buffer.[11]

-

Secondary Antibody Addition: Add 100 µL of the reconstituted enzyme-conjugated secondary antibody to each well.[11]

-

Second Incubation: Cover the plate and incubate for 1 hour at room temperature (20-24°C).[11]

-

Final Washing: Discard the secondary antibody solution and wash the plate 3-5 times with 1X Wash Buffer.[11]

-

Substrate Addition: Add 100 µL of TMB Substrate to each well.[11]

-

Color Development: Incubate the plate for 15 minutes at room temperature in the dark.[11]

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.[11]

-

Absorbance Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader.[11]

Data Analysis and Calculation of Results

-

Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard and sample.[17][18]

-

Generate Standard Curve: Plot the mean absorbance (y-axis) against the corresponding L,L-Dityrosine concentration (x-axis) for the standards.[17] A four-parameter logistic (4-PL) curve fit is often recommended.[11]

-

Determine Sample Concentration: Interpolate the L,L-Dityrosine concentration of the unknown samples from the standard curve using their mean absorbance values.[18][19]

-

Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for the urine samples to obtain the final concentration.[18][19]

-

Normalization (Optional but Recommended): To account for variations in urine dilution, it is advisable to normalize the L,L-Dityrosine concentration to the urinary creatinine (B1669602) concentration.[20] This is typically expressed as µmol of dityrosine per mol of creatinine.

Example Standard Curve

The following table shows representative data for generating a standard curve.

| Dityrosine Conc. (µmol/L) | Absorbance (450 nm) |

| 12 | 0.150 |

| 6 | 0.280 |

| 3 | 0.550 |

| 1.5 | 1.050 |

| 0.75 | 1.850 |

| 0.375 | 2.550 |

| 0 | 3.000 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background | Insufficient washing | Increase the number of washes and ensure complete removal of wash buffer. |

| Contaminated reagents | Use fresh, properly stored reagents. | |

| Low signal | Inactive enzyme conjugate | Ensure proper storage and handling of the HRP conjugate. |

| Insufficient incubation time | Adhere to the recommended incubation times and temperatures. | |

| Poor standard curve | Improper dilution of standards | Prepare fresh standards and ensure accurate pipetting. |

| Incorrect curve fitting model | Use the recommended curve fitting software and model (e.g., 4-PL). | |

| High intra-assay variation | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |

| Temperature variation across the plate | Ensure uniform incubation temperature. |

References

- 1. mdpi.com [mdpi.com]

- 2. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dityrosine(DT) ELISA: JaICA's OXIDATIVE STRESS MARKERS FOR PROTEIN OXIDATION [jaica.com]

- 5. Urinary biomarkers of oxidative status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]

- 7. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]

- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]

- 9. researchgate.net [researchgate.net]

- 10. eurodiagnostico.com [eurodiagnostico.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. Nitrotyrosine ELISA Kit (ab210603) | Abcam [abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. raybiotech.com [raybiotech.com]

- 15. Preparation of ELISA Samples – ELISA Tests [elisatests.in]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Data analysis for ELISA | Abcam [abcam.com]

- 18. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]

- 19. mybiosource.com [mybiosource.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Dityrosine Analysis in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dityrosine (B1219331) is a fluorescent biomolecule formed through the oxidative coupling of two tyrosine residues in proteins.[1] Its presence is a key indicator of oxidative stress, a condition implicated in numerous physiological and pathological processes, including aging, neurodegenerative diseases, and inflammation.[1][2] Consequently, the accurate and reliable quantification of dityrosine in biological samples, such as cell cultures, is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the preparation of cell culture samples for dityrosine analysis.

I. Signaling Pathways Leading to Dityrosine Formation

The formation of dityrosine is a direct consequence of protein oxidation mediated by reactive oxygen species (ROS).[3][4] Several cellular signaling pathways are intricately linked to the production of ROS and subsequent oxidative stress. Understanding these pathways is critical for interpreting dityrosine levels in experimental contexts.

Two key pathways involved in regulating cellular responses to oxidative stress are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

-

MAPK Pathway: The MAPK family of serine-threonine protein kinases, including ERK, JNK, and p38 MAPKs, are central to signal transduction from the cell surface to the nucleus.[5][6] Various stressors, including oxidative stress from ROS, can activate these pathways.[1][7] ROS can lead to the activation of MAPK signaling through the oxidative modification of upstream signaling proteins or by inhibiting the phosphatases that normally deactivate MAPKs.[1][8] This activation can, in turn, influence cellular processes that either mitigate or exacerbate oxidative damage.

-

NF-κB Pathway: The NF-κB transcription factor is a critical regulator of genes involved in inflammation, immunity, and cell survival.[9] Oxidative stress is a potent activator of the NF-κB pathway.[10][11] Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, some of which may be involved in the inflammatory response that can generate further oxidative stress.[12][13]

II. Experimental Workflow for Dityrosine Analysis

The overall workflow for dityrosine analysis from cell culture samples involves several key steps, from sample collection to final detection. The choice of specific methods will depend on the research question, the available equipment, and the desired level of quantification (i.e., total dityrosine content versus identification of specific cross-linked proteins).

III. Detailed Experimental Protocols

A. Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: Treat cells with the desired concentration of an oxidizing agent (e.g., hydrogen peroxide, H₂O₂) or other stimuli for the appropriate duration. Include untreated control groups. For example, cells can be treated with 1 mM H₂O₂ for a specified time to induce oxidative stress.[4]

B. Cell Harvesting and Lysis

-

Harvesting Adherent Cells:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of lysis buffer (see Table 1) to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

-

Harvesting Suspension Cells:

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of lysis buffer.

-

-

Lysis:

-

Incubate the cell suspension in lysis buffer on ice for 30 minutes, with occasional vortexing.

-

For viscous lysates due to DNA release, sonication on ice or treatment with a nuclease (e.g., DNase I) is recommended.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Table 1: Common Cell Lysis Buffers

| Lysis Buffer | Composition | Recommended Use |

| RIPA Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors. | Whole-cell lysates, including nuclear and membrane proteins. |

| NP-40 Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors. | Cytoplasmic and membrane-bound proteins. |

| Urea Lysis Buffer | 8 M Urea, 100 mM Tris-HCl (pH 8.5), protease and phosphatase inhibitors. | Strong denaturing conditions for hard-to-solubilize proteins. |

C. Protein Hydrolysis

1. Acid Hydrolysis for Total Dityrosine Quantification

This method is used to break down all proteins into their constituent amino acids, allowing for the measurement of the total dityrosine content.

-

Protein Precipitation:

-

To the cell lysate, add four volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 2 hours to precipitate the proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully decant the supernatant and wash the pellet with 90% cold acetone.

-

Air-dry the protein pellet.

-

-

Hydrolysis:

-

Add 200 µL of 6 M HCl containing 1% phenol (B47542) to the dried protein pellet in a hydrolysis tube.

-

Seal the tube under vacuum.

-

Hydrolyze at 110°C for 24 hours.

-

After hydrolysis, cool the tube and dry the sample under vacuum to remove the HCl.

-

Reconstitute the dried hydrolysate in a suitable buffer for analysis (e.g., HPLC mobile phase).

-

2. Enzymatic Digestion for Proteomic Analysis

This method is employed to identify specific proteins containing dityrosine cross-links and to pinpoint the location of the modification.

-

Protein Denaturation, Reduction, and Alkylation:

-

To 100 µg of protein lysate, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

-

-

Digestion:

-

Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

-

Stop the digestion by adding formic acid to a final concentration of 0.1%.

-

D. Derivatization for HPLC Analysis (Optional)

Derivatization can enhance the detection sensitivity and chromatographic separation of amino acids. Dabsyl chloride is a common derivatizing agent.[14]

-

Preparation:

-

Prepare a dabsyl chloride solution (e.g., 2.5 mg/mL in acetone).

-

Prepare a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

-

-

Reaction:

-

Mix the amino acid sample (or hydrolysate) with the reaction buffer.

-

Add the dabsyl chloride solution and incubate at 70°C for 15-30 minutes.[14]

-

-

Quenching:

-

Stop the reaction by adding a quenching solution (e.g., a solution containing a primary amine like glycine).

-

-

Analysis:

-

The dabsylated amino acids can be directly analyzed by HPLC with UV-Vis detection.

-

IV. Analytical Techniques

The final step in the workflow is the detection and quantification of dityrosine. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods.[2][15]

Table 2: Analytical Parameters for Dityrosine Detection

| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |

| Column | C18 reverse-phase | C18 reverse-phase |